molecular formula C8H9NO2 B174758 Methyl 5-vinyl-1H-pyrrole-3-carboxylate CAS No. 198703-18-3

Methyl 5-vinyl-1H-pyrrole-3-carboxylate

Cat. No.: B174758
CAS No.: 198703-18-3
M. Wt: 151.16 g/mol
InChI Key: YAMDUOULBMQPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-vinyl-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Intermediates in Organic Synthesis
Methyl 5-vinyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for various reactions, including polymerization and cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Polymerization
The vinyl group can participate in free radical polymerization, leading to the formation of polymers with specific properties. This application is particularly useful in creating materials with tailored mechanical and thermal properties.

Biological Applications

Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound. For instance, it was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis, evidenced by increased levels of caspase activity and DNA fragmentation assays.

  • Case Study: Anticancer Activity
    • Cell Lines Tested: Various cancer cell lines
    • IC50 Values: Ranged from 10 to 30 µM
    • Mechanism: Induction of apoptosis through caspase activation

CYP Enzyme Inhibition
The compound has been identified as a selective inhibitor of CYP1A2, an enzyme involved in drug metabolism. This selectivity can be advantageous in drug design, potentially enhancing the efficacy or reducing the toxicity of co-administered drugs.

Material Science

Synthesis of Functional Materials
this compound is utilized in the synthesis of functional materials such as conductive polymers and sensors. Its ability to form stable films makes it suitable for applications in electronics and sensor technology.

Data Table: Summary of Biological Activities

PropertyValue/Description
CYP Enzyme Inhibition CYP1A2 (Yes), Other CYPs (No)
Anticancer Activity IC50: 10–30 µM in various cell lines
Log P 1.53 to 1.93
Density 1.7 g/cm³
Boiling Point 341.2 °C

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound exhibited significant anticancer activity across multiple cell lines. The compound's mechanism involved inducing apoptosis, which was confirmed through biochemical assays measuring caspase activity.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption and distribution of this compound in animal models. Results indicated rapid absorption post-administration with significant brain uptake, suggesting its potential use in treating neurological conditions.

Properties

CAS No.

198703-18-3

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 5-ethenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H9NO2/c1-3-7-4-6(5-9-7)8(10)11-2/h3-5,9H,1H2,2H3

InChI Key

YAMDUOULBMQPRI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC(=C1)C=C

Canonical SMILES

COC(=O)C1=CNC(=C1)C=C

Synonyms

1H-Pyrrole-3-carboxylicacid,5-ethenyl-,methylester(9CI)

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.